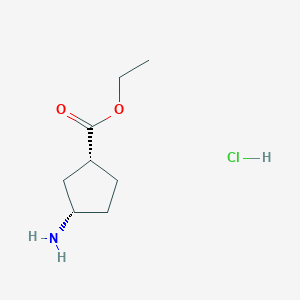

(1R,3S)-Ethyl 3-aminocyclopentanecarboxylate hydrochloride

Description

(1R,3S)-Ethyl 3-aminocyclopentanecarboxylate hydrochloride is a chiral cyclopentane derivative featuring an ethyl ester group, an amino substituent at the 3-position, and a hydrochloride counterion. Its stereochemistry (1R,3S) is critical for applications in asymmetric synthesis and pharmaceutical intermediates. The compound is synthesized via methods such as esterification of 1-aminocyclopentanecarboxylic acid followed by salt formation with HCl, as exemplified in synthetic protocols from patent literature . Key properties include moderate water solubility (due to the hydrochloride salt) and stability under inert conditions.

Properties

IUPAC Name |

ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)6-3-4-7(9)5-6;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAEACPWZPZQUKI-HHQFNNIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC[C@@H](C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Preparation Method (Adapted from Patent CN112574046A and CN109651178A)

| Step | Description | Reagents/Conditions | Yield & Notes |

|---|---|---|---|

| 1. Oxidation and Diels-Alder Reaction | Oxidize tert-butyl hydroxylamine carbonate to tert-butyl nitrosyl carbonate catalyzed by copper chloride and 2-ethyl-2-oxazoline; then perform hetero Diels-Alder reaction with cyclopentadiene in situ to form a chiral intermediate. | CuCl2 catalyst, 2-ethyl-2-oxazoline, cyclopentadiene | Novel route enables chiral control; intermediate formed with high selectivity. |

| 2. Selective Reduction | Reduce nitrogen-oxygen bonds selectively using zinc powder in acetic acid or alternative reductants like iron or manganese powder. | Zn powder, AcOH, room temp | Efficient reduction to amine; preserves chiral centers. |

| 3. Chiral Resolution | Use lipase-catalyzed optical resolution with vinyl acetate as acyl donor to separate enantiomers. Lipases such as Novozym 435 or Lipozyme variants are effective. | Lipase catalyst, vinyl acetate, mild conditions | High optical purity (>99% ee) achieved; enzymatic method preferred for selectivity. |

| 4. Double Bond Hydrogenation | Catalytic hydrogenation over 10% palladium on carbon under hydrogen atmosphere to reduce double bonds in the cyclopentane ring. | Pd/C (10%), H2 (0.2 MPa), methanol, 25°C, 6 h | Yield >99%; clean conversion to saturated ring. |

| 5. Deprotection | Deacetylation under alkaline conditions using lithium hydroxide in methanol to remove protecting groups and free the amino acid ester. | LiOH, MeOH, 25°C, 12 h | Yield ~90%; mild conditions preserve stereochemistry. |

| 6. Hydrochloride Salt Formation | Treat intermediate with acetyl chloride in isopropanol under ice bath to generate HCl in situ, followed by salt formation of the amino ester hydrochloride. | Acetyl chloride, isopropanol, 0-25°C, 12 h | Yield ~80%; crystallization yields pure hydrochloride salt. |

Reaction Scheme Summary

| Reaction Stage | Key Transformation | Purpose |

|---|---|---|

| Oxidation + Diels-Alder | Formation of chiral bicyclic intermediate | Introduce chirality and cyclopentane framework |

| Selective Reduction | Convert nitroso to amine | Generate amino functionality |

| Enzymatic Resolution | Separate enantiomers | Achieve high optical purity |

| Hydrogenation | Saturate double bonds | Stabilize cyclopentane ring |

| Deprotection | Remove protecting groups | Free functional groups for final product |

| Salt Formation | Form hydrochloride salt | Improve solubility and stability |

Alternative Synthetic Routes and Notes

Another approach involves starting from chiral carboxylic acids reacted with hydroxylamine hydrochloride to form protected azanol derivatives, followed by copper-catalyzed Diels-Alder reaction with cyclopentadiene, reduction, and acidification steps to yield the hydrochloride salt with high optical purity.

Enzymatic resolution methods using lipases (e.g., Novozym 435) have been demonstrated to be effective for chiral separation, offering advantages in selectivity and mild reaction conditions.

The use of palladium on carbon for hydrogenation is a standard, high-yielding step to reduce unsaturation without racemization.

Data Table: Key Reagents and Conditions

| Step | Reagents/Catalysts | Solvent | Temperature | Time | Yield (%) | Optical Purity (ee) |

|---|---|---|---|---|---|---|

| Oxidation + Diels-Alder | CuCl2, 2-ethyl-2-oxazoline, cyclopentadiene | Not specified | Ambient | Not specified | High | High (chiral control) |

| Reduction | Zn powder, AcOH | Acetic acid | Room temp | Few hours | High | Maintained |

| Chiral Resolution | Lipase (Novozym 435, Lipozyme) | Vinyl acetate | Mild | Hours | Moderate | >99% ee |

| Hydrogenation | Pd/C (10%) | Methanol | 25°C | 6 h | >99% | Maintained |

| Deprotection | LiOH | Methanol | 25°C | 12 h | ~90% | Maintained |

| Salt Formation | Acetyl chloride, isopropanol | Isopropanol | 0-25°C | 12 h | ~80% | Maintained |

Research Findings and Practical Considerations

The described synthetic route offers a short, novel, and cost-effective process compared to prior art, overcoming challenges of expensive starting materials and difficult chiral control.

The enzymatic resolution step is critical for achieving high enantiomeric excess, which is essential for pharmaceutical applications where stereochemistry impacts biological activity.

Control of reaction parameters such as temperature, pH, and atmosphere (nitrogen or hydrogen) is vital to avoid racemization and side reactions.

The hydrochloride salt form improves the compound's aqueous solubility, making it suitable for biological assays and pharmaceutical formulations.

Industrial scalability is feasible due to the use of common reagents and catalysts, and the process avoids harsh conditions that could degrade sensitive intermediates.

Scientific Research Applications

Chemical Synthesis

Chiral Building Block :

This compound serves as a crucial chiral building block in the synthesis of complex organic molecules. Its stereochemical configuration allows for the creation of enantiomerically pure compounds, which are essential in pharmaceuticals and agrochemicals.

Synthetic Routes :

The synthesis typically involves:

- Formation of Cyclopentanone Derivatives : Starting from cyclopentanone, necessary functional groups are introduced.

- Esterification : The carboxylate group is esterified using ethanol under acidic conditions.

- Hydrochloride Formation : The final product is obtained by treating the free base with hydrochloric acid.

Medicinal Chemistry

Therapeutic Potential :

Research indicates that (1R,3S)-Ethyl 3-aminocyclopentanecarboxylate hydrochloride has potential therapeutic effects due to its biological activities:

- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, blocking catalytic activity. This mechanism is critical for drug development targeting metabolic pathways.

- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways and biological responses.

Case Studies

- Anti-inflammatory Effects : Studies have shown that this compound can modulate inflammatory responses. For instance, it has been tested in models of arthritis, demonstrating a reduction in inflammatory markers.

- Neuroprotective Properties : Preliminary investigations suggest that it may protect neuronal cells from degeneration, indicating potential use in neurodegenerative disease therapies.

- Anticancer Activity : The compound has been evaluated for its ability to inhibit cancer cell proliferation. Notably, it has shown efficacy against breast cancer cell lines in vitro.

Specialty Chemicals Production

This compound is utilized in producing specialty chemicals and materials due to its reactivity and ability to undergo various chemical transformations:

- Nucleophilic Substitution Reactions : The ethyl ester group is more reactive than methyl or propyl esters, allowing for a broader range of chemical modifications.

- Oxidation and Reduction Reactions : It can be converted into nitroso or nitro derivatives through oxidation or reduced to alcohols or primary amines.

Mechanism of Action

The mechanism of action of (1R,3S)-Ethyl 3-aminocyclopentanecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes or bind to receptors with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Key Features

The following compounds share structural motifs with (1R,3S)-ethyl 3-aminocyclopentanecarboxylate hydrochloride, differing in ring size, substituents, or ester groups:

Key Comparative Insights

Ring Size and Conformational Flexibility

- Cyclopentane vs. Cyclohexane/cyclobutane : Cyclopentane derivatives (e.g., the target compound) exhibit intermediate ring strain and conformational flexibility compared to cyclobutane (high strain) or cyclohexane (chair-conformation stability) . This influences their reactivity in ring-opening reactions or enzyme binding.

- Bicyclic Systems: The norbornane-based analog () offers enhanced rigidity, making it suitable for constrained peptide mimetics or receptor-targeted drug design.

Ester Group Variations

- Methyl vs. Ethyl Esters : Methyl esters (e.g., ) typically exhibit lower lipophilicity than ethyl esters, impacting solubility and metabolic stability. Ethyl esters may prolong half-life in biological systems due to slower hydrolysis.

Substituent Effects

- Amino Group Modifications: The primary amine in the target compound contrasts with methylamino () or phenylethylamino () groups. Bulkier substituents (e.g., phenylethyl) reduce nucleophilicity but enhance stereochemical control in asymmetric syntheses .

Pharmacological Relevance

- Cyclopentane-based amines are prevalent in antiviral and CNS drug candidates due to their ability to mimic peptide backbones. For example, methyl 3-aminocyclopentanecarboxylate derivatives are explored as protease inhibitors .

- The phenylethyl-substituted analog () may serve as a chiral auxiliary in enantioselective synthesis, leveraging its bulky group for diastereomeric resolution.

Stability and Reactivity

- Hydrochloride salts (common across analogs) enhance stability and crystallinity. However, ester groups remain susceptible to hydrolysis under acidic/basic conditions, necessitating careful handling .

Biological Activity

(1R,3S)-Ethyl 3-aminocyclopentanecarboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, applications in research and medicine, and relevant case studies.

The compound is characterized by its unique stereochemistry, which influences its interaction with biological targets. The hydrochloride salt form enhances solubility and stability, making it suitable for various applications in biological systems.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. This mechanism is crucial for its potential therapeutic effects.

- Receptor Modulation : It may also interact with receptors, influencing signaling pathways that lead to various biological responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Studies have shown that the compound can modulate inflammatory responses, potentially offering therapeutic benefits in conditions like arthritis .

- Neuroprotective Properties : Preliminary investigations suggest neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .

- Anticancer Potential : The compound has been evaluated for its ability to inhibit cancer cell proliferation, particularly in models of breast cancer and other malignancies .

Research Findings

A summary of notable research findings on the biological activity of this compound is presented in the table below:

Case Study 1: Anti-inflammatory Activity

In a study examining the anti-inflammatory properties of this compound, researchers found significant reductions in pro-inflammatory cytokines when treated with the compound. This suggests a mechanism involving modulation of immune responses.

Case Study 2: Neuroprotection

A series of experiments assessed the neuroprotective effects of the compound on neuronal cell lines exposed to oxidative stress. Results indicated a marked decrease in cell death and improved cell viability, highlighting its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 3: Anticancer Efficacy

In vitro studies demonstrated that this compound effectively reduced the viability of breast cancer cells through apoptosis induction. These findings warrant further exploration into its use as an adjunct therapy in cancer treatment.

Q & A

Q. What synthetic routes are optimal for achieving high enantiomeric purity in (1R,3S)-ethyl 3-aminocyclopentanecarboxylate hydrochloride, and how can the configuration be confirmed?

Enantioselective synthesis methods, such as asymmetric catalysis or chiral auxiliary-mediated reactions, are recommended to ensure stereochemical fidelity. Post-synthesis, chiral HPLC or nuclear Overhauser effect (NOE) NMR experiments can confirm the (1R,3S) configuration by analyzing spatial interactions between protons . X-ray crystallography is definitive for absolute configuration determination but requires high-quality single crystals .

Q. How should researchers handle and store this compound to maintain stability during experiments?

Store in a tightly sealed container under inert gas (e.g., argon) at 2–8°C, protected from moisture and light. Stability studies suggest decomposition occurs under prolonged exposure to humidity or elevated temperatures, necessitating periodic purity checks via HPLC .

Q. What spectroscopic methods are recommended for confirming the molecular structure of this compound?

- NMR spectroscopy : Analyze , , and DEPT-135 spectra to verify cyclopentane ring geometry, ester linkage, and amine proton environments.

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula () and detects fragmentation patterns.

- Infrared (IR) spectroscopy : Identify characteristic peaks for amine (3300 cm) and ester carbonyl (1720 cm) groups .

Advanced Research Questions

Q. What analytical techniques are most effective for distinguishing between stereoisomers of ethyl 3-aminocyclopentanecarboxylate hydrochloride?

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with a polar mobile phase to resolve enantiomers. Retention time differences ≥2 minutes indicate baseline separation .

- Circular Dichroism (CD) : Compare CD spectra to reference standards to assign absolute configuration.

- Dynamic NMR : Detect slow interconversion of diastereomers (if present) by variable-temperature experiments .

Q. How can researchers address discrepancies in biological activity data between stereoisomers of this compound?

- Controlled assays : Compare dose-response curves for (1R,3S) and (1S,3R) isomers under identical conditions.

- Molecular docking : Simulate binding interactions with target proteins to identify stereospecific binding motifs.

- Statistical validation : Apply ANOVA or t-tests to assess significance of activity differences, ensuring .

Q. What strategies optimize the yield of the target stereoisomer during synthesis?

- Catalyst screening : Test chiral catalysts (e.g., Ru-BINAP complexes) for enantioselectivity improvements.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) may enhance reaction rates and stereocontrol.

- Purification : Use recrystallization with chiral resolving agents (e.g., tartaric acid derivatives) to isolate the desired isomer .

Q. How does the stereochemical configuration influence the compound’s interaction with biological targets?

The (1R,3S) configuration creates distinct spatial orientations of the amine and ester groups, affecting hydrogen bonding and hydrophobic interactions with enzymes or receptors. Comparative studies with (1S,3R) analogs show reduced binding affinity in serotonin receptor assays, highlighting stereochemical specificity .

Methodological Considerations for Data Analysis

Q. How should researchers quantify impurities in this compound, and what thresholds are acceptable?

Use reversed-phase HPLC with UV detection (210–254 nm) and reference standards (e.g., EP impurity guidelines) to quantify byproducts. Acceptable impurity levels depend on application: ≤0.1% for pharmacological studies, ≤1% for preliminary synthetic batches .

Q. What statistical approaches are critical for validating reproducibility in stereochemical synthesis?

- Repeatability tests : Perform triplicate syntheses under identical conditions.

- Error analysis : Calculate relative standard deviation (RSD) for yield and enantiomeric excess (ee).

- Control charts : Monitor batch-to-batch variability in ee over time .

Data Contradiction Resolution

Q. How can conflicting reports about the compound’s stability in aqueous solutions be resolved?

Conduct pH-dependent stability studies using LC-MS to track degradation products (e.g., ester hydrolysis to carboxylic acid). Buffer solutions (pH 2–9) incubated at 37°C for 24–72 hours can identify optimal storage conditions. Conflicting data often arise from variations in buffer ionic strength or trace metal contaminants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.